Benzyl-alpha,alpha-D2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

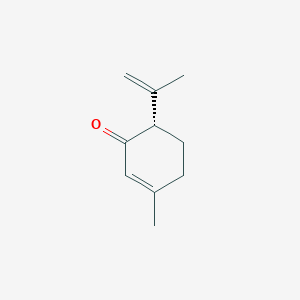

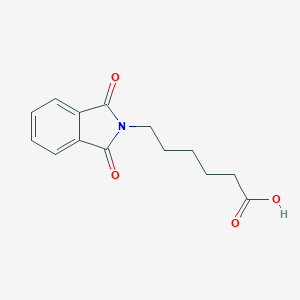

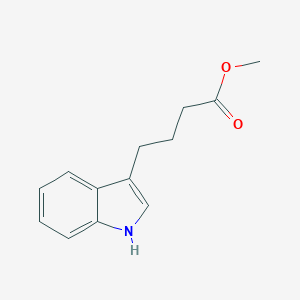

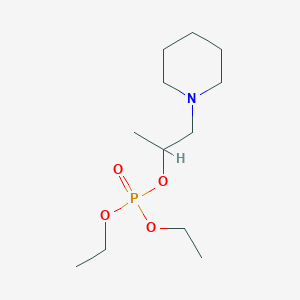

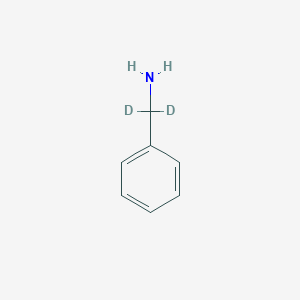

Benzyl-alpha,alpha-D2-amine, also known as Dideuterio (phenyl)methanamine , is a compound with the molecular formula C7H9N . It has an average mass of 109.165 Da and a monoisotopic mass of 109.086052 Da .

Molecular Structure Analysis

The molecular structure of Benzyl-alpha,alpha-D2-amine consists of a phenyl group substituted by a methanamine . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a topological polar surface area of 26 Ų .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl-alpha,alpha-D2-amine are not detailed in the search results, the compound belongs to the class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .Physical And Chemical Properties Analysis

Benzyl-alpha,alpha-D2-amine has a density of 1.0±0.1 g/cm³ and a boiling point of 185.0±0.0 °C at 760 mmHg . Its vapour pressure is 0.7±0.3 mmHg at 25°C, and it has an enthalpy of vaporization of 42.1±3.0 kJ/mol . The compound has a flash point of 60.0±0.0 °C .Scientific Research Applications

Medicinal Chemistry

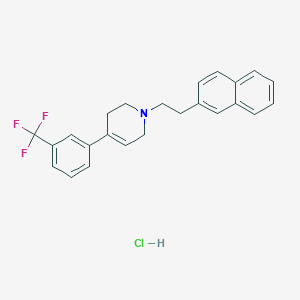

Benzyl-alpha,alpha-D2-amine is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds. Its structure serves as a building block for the creation of various therapeutic agents . For example, it’s used in the development of 2-phenethylamines, which are significant in targeting key receptors like adrenoceptors, dopamine receptors, and others .

Agriculture

In agriculture, Benzyl-alpha,alpha-D2-amine can be involved in the synthesis of plant growth regulators and pesticides. Its derivatives may affect the growth and development of plants, and it can be used to study the interaction of these chemicals with plant biochemistry .

Material Science

In material science, Benzyl-alpha,alpha-D2-amine is used to modify polymers and create new materials with improved properties. It can act as a monomer or a cross-linking agent to enhance the strength and durability of materials .

Industrial Applications

Industrially, Benzyl-alpha,alpha-D2-amine is a precursor in the synthesis of dyes, resins, and other chemicals. It’s used in processes that require a stable isotope-labeled compound for tracing chemical reactions and pathways .

Environmental Applications

Environmental scientists use Benzyl-alpha,alpha-D2-amine to trace pollution sources and understand biochemical cycles. Its isotopic labeling helps in tracking the movement and transformation of contaminants in the environment .

Food Industry

In the food industry, Benzyl-alpha,alpha-D2-amine could be used in analytical methods to ensure food safety and quality. It can help in identifying the presence of specific compounds and understanding their metabolic pathways .

Cosmetic Products

Benzyl-alpha,alpha-D2-amine may be used in the cosmetic industry for research into new products. Its derivatives can act as preservatives or have other functional roles in cosmetic formulations .

Biochemistry Research

In biochemistry, Benzyl-alpha,alpha-D2-amine is valuable for studying enzyme-substrate interactions and metabolic pathways. It’s used in enzymatic assays and as a standard in mass spectrometry to understand biochemical processes .

Safety and Hazards

Future Directions

The synthesis of α,α-disubstituted α-amino acids, including Benzyl-alpha,alpha-D2-amine, is a promising area of research . These compounds have improved properties compared to other types of amino acids and serve as modifiers of peptide conformation and as precursors of bioactive compounds . Therefore, it has been a long-standing goal to construct this highly valuable scaffold efficiently in organic synthesis and drug discovery .

Mechanism of Action

Target of Action

The primary target of Benzyl-alpha,alpha-D2-amine is Monoamine oxidase type B (MAO-B) . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . MAO-B preferentially degrades benzylamine and phenylethylamine .

Biochemical Pathways

The biochemical pathways affected by Benzyl-alpha,alpha-D2-amine are likely related to the metabolism of biogenic and xenobiotic amines, given the role of its target, MAO-B . By potentially inhibiting MAO-B, Benzyl-alpha,alpha-D2-amine could affect the degradation of certain amines, leading to changes in their concentrations and thus influencing related biochemical pathways.

Result of Action

The molecular and cellular effects of Benzyl-alpha,alpha-D2-amine’s action would likely be related to changes in the concentrations of certain amines, given its potential inhibitory effect on MAO-B . These changes could have various downstream effects, potentially influencing neurological and vascular function.

properties

IUPAC Name |

dideuterio(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-alpha,alpha-D2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.